4-[(4-Aminophenyl)methyl]-3-fluoroaniline
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Overview
Description
4-[(4-Aminophenyl)methyl]-3-fluoroaniline is an organic compound characterized by the presence of an amino group, a fluorine atom, and a benzyl group attached to an aniline core. This compound is of significant interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Aminophenyl)methyl]-3-fluoroaniline typically involves the following steps:
Nitration: The starting material, 4-fluorotoluene, undergoes nitration to form 4-fluoro-2-nitrotoluene.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Benzylation: The resulting 4-fluoro-2-aminotoluene is then subjected to benzylation using benzyl chloride in the presence of a base like sodium hydroxide to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing by-products and optimizing the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Aminophenyl)methyl]-3-fluoroaniline undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding aniline derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-[(4-Nitrophenyl)methyl]-3-fluoroaniline.
Reduction: Formation of this compound derivatives.
Substitution: Formation of 4-[(4-Aminophenyl)methyl]-3-substituted aniline derivatives.
Scientific Research Applications
4-[(4-Aminophenyl)methyl]-3-fluoroaniline finds applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Aminophenyl)methyl]-3-fluoroaniline involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their function. The fluorine atom enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 4-[(4-Aminophenyl)methyl]-2-fluoroaniline
- 4-[(4-Aminophenyl)methyl]-3-chloroaniline
- 4-[(4-Aminophenyl)methyl]-3-bromoaniline
Comparison: 4-[(4-Aminophenyl)methyl]-3-fluoroaniline is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its chloro and bromo analogs. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in various applications.
Properties
CAS No. |
112003-43-7 |
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Molecular Formula |
C13H13FN2 |
Molecular Weight |
216.25 g/mol |
IUPAC Name |
4-[(4-aminophenyl)methyl]-3-fluoroaniline |
InChI |
InChI=1S/C13H13FN2/c14-13-8-12(16)6-3-10(13)7-9-1-4-11(15)5-2-9/h1-6,8H,7,15-16H2 |
InChI Key |
JCFQAPGZBWBKCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=C(C=C2)N)F)N |
Origin of Product |
United States |
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